2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[(3-methoxyphenyl)methyl]acetamide
Description
This compound is a pyrazoloquinoline derivative characterized by a pyrazolo[4,3-c]quinoline core substituted with fluorine at position 8 and a 2-fluorophenylmethyl group at position 3. The acetamide side chain at position 2 is further substituted with a 3-methoxyphenylmethyl group. The fluorine atoms enhance metabolic stability and membrane permeability, while the methoxy group may influence solubility and target affinity .
Properties
IUPAC Name |
2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F2N4O3/c1-36-20-7-4-5-17(11-20)13-30-25(34)16-33-27(35)22-15-32(14-18-6-2-3-8-23(18)29)24-10-9-19(28)12-21(24)26(22)31-33/h2-12,15H,13-14,16H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAKBMOIDFMIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Core Structure Variations: The pyrazolo[4,3-c]quinoline core (shared with the target compound) is substituted with benzyl or fluorophenylmethyl groups in analogues, while pyrimidoindole and triazole cores in other compounds exhibit distinct electronic and steric properties . Fluorine substituents (e.g., at position 8 in pyrazoloquinolines) are conserved across analogues, likely to enhance metabolic stability .
Acetamide Side Chain Modifications :
- The N-(3-methoxyphenyl)methyl group in the target compound differs from N-(4-methylphenyl) or N-(2-fluorophenyl) in analogues, impacting solubility and target selectivity .
Triazole-based acetamides (e.g., compound 618415-13-7) infer antibacterial activity, though specific data for the target compound remains unreported .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Calculated Properties of Selected Compounds
Key Observations:
- Lipophilicity: Higher LogP in the pyrimidoindole analogue (4.1 vs.
- Polar Surface Area : All compounds exhibit moderate polarity, supporting oral bioavailability .
Mechanistic and Target Similarity
- Structural Similarity Principle: Compounds with Tanimoto coefficients >0.85 (e.g., pyrazoloquinoline analogues) have a 20% probability of sharing gene expression profiles, implying partial overlap in mechanisms .
- Target Predictions: Molecular docking studies suggest fluorinated pyrazoloquinolines may interact with kinase or protease targets, analogous to triazole derivatives’ antibacterial targets .
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